molecular formula C10H10BrNO2 B12114209 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid

Cat. No.: B12114209
M. Wt: 256.10 g/mol
InChI Key: VXNVPOIPAOQAAL-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of cyclopropanecarboxylic acid, featuring a brominated pyridine ring

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine, followed by cyclopropanation and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ether . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c1-6-4-7(11)8(12-5-6)10(2-3-10)9(13)14/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

VXNVPOIPAOQAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2(CC2)C(=O)O)Br

Origin of Product

United States

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